molecular formula C24H28N4O2 B13858323 2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile

2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile

Cat. No.: B13858323
M. Wt: 404.5 g/mol
InChI Key: VTESYDIGEMNUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile is a complex organic compound that features a quinoline derivative linked to a piperazine ring via a butyl chain, with a benzonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butyl Chain: The quinoline derivative is then reacted with a butyl halide in the presence of a base to form the butyl-linked intermediate.

    Formation of the Piperazine Ring: The intermediate is further reacted with piperazine under controlled conditions to form the piperazine-linked compound.

    Introduction of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized quinoline or piperazine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study the interactions of quinoline and piperazine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile involves its interaction with specific molecular targets. The quinoline and piperazine rings can interact with receptors or enzymes, modulating their activity. The benzonitrile group can further enhance these interactions through additional binding sites.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-2-oxoquinoline: A simpler quinoline derivative with similar chemical properties.

    4-Butylpiperazine: A piperazine derivative with a butyl chain, similar to the intermediate in the synthesis of the target compound.

    Benzonitrile: A simple aromatic nitrile that shares the benzonitrile group with the target compound.

Uniqueness

The uniqueness of 2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile lies in its combined structure, which allows for multiple interactions and functionalizations. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]benzonitrile

InChI

InChI=1S/C24H28N4O2/c25-18-20-5-1-2-6-23(20)28-14-12-27(13-15-28)11-3-4-16-30-21-9-7-19-8-10-24(29)26-22(19)17-21/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,26,29)

InChI Key

VTESYDIGEMNUCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.